

# Application Notes and Protocols for Heterologous Expression of Mureidomycin Biosynthetic Genes

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## Compound of Interest

Compound Name: Mureidomycin B

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the heterologous expression of the **mureidomycin** biosynthetic gene cluster (BGC), a class of potent uridyl-peptide antibiotics with activity against *Pseudomonas aeruginosa*. The protocols outlined below are based on established methodologies for activating the cryptic mrd gene cluster from *Streptomyces roseosporus* and analyzing its products.

## I. Introduction

Mureidomycins are complex peptidyl-nucleoside antibiotics that inhibit bacterial peptidoglycan synthesis.[1] The biosynthetic gene cluster (mrd) responsible for their production is cryptic in the native producer, *Streptomyces roseosporus* NRRL 15998, meaning it is not expressed under standard laboratory conditions.[2][3] Activation of this silent gene cluster has been successfully achieved through the heterologous expression of an exogenous transcriptional activator, SsaA, from the sansanmycin BGC.[2][3][4] This strategy has not only enabled the production of known mureidomycins but has also led to the discovery of novel analogues.[4][5]

These notes will detail the necessary steps for researchers to replicate and build upon this work, from the initial cloning and expression strategies to the analysis of the resulting metabolites.

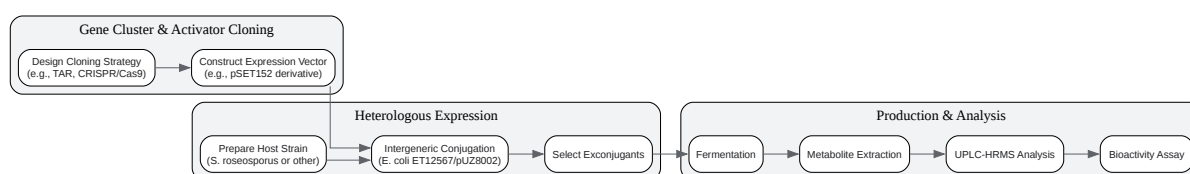
## II. Key Strategies and Concepts

The heterologous expression of the **mureidomycin BGC** hinges on several key concepts:

- **Activation of a Cryptic Gene Cluster:** The native *mrd* gene cluster in *S. roseosporus* is not expressed due to a non-functional native regulator (*SSGG\_02995*).<sup>[4]</sup> Expression is induced by introducing a functional homolog, *ssaA*, from a different *Streptomyces* species.<sup>[2][3]</sup>
- **Heterologous Host Systems:** While initial attempts to express the entire BGC in hosts like *Streptomyces coelicolor* and *Streptomyces albus* were unsuccessful, the activation in the native host background via the exogenous activator proved effective.<sup>[5]</sup> This highlights the importance of host selection and the potential need for specific precursors or cellular machinery present in the native producer.
- **Gene Disruption for Pathway Elucidation and Diversification:** Targeted gene knockouts within the activated *mrd* cluster are crucial for understanding the function of individual biosynthetic genes and for generating novel mureidomycin analogues.<sup>[1][6]</sup>

## III. Experimental Workflows

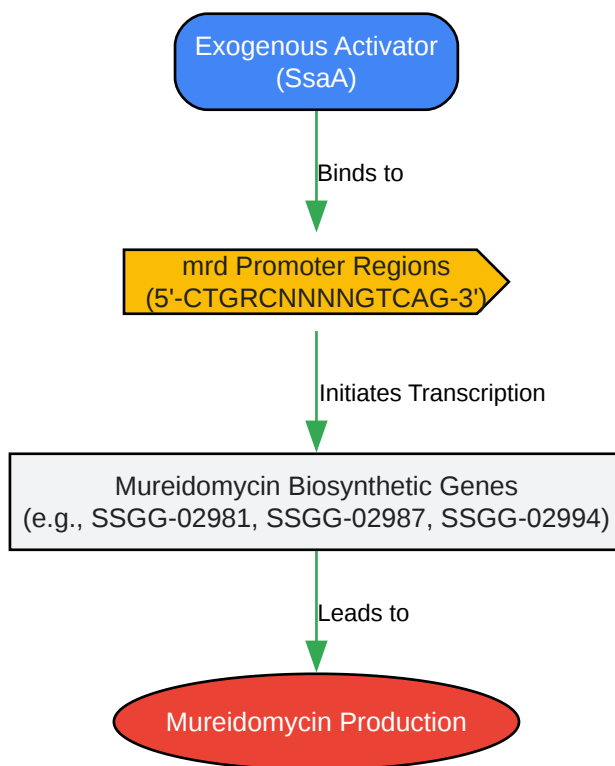
A generalized workflow for the heterologous expression and analysis of the **mureidomycin BGC** is presented below.



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**Figure 1.** General experimental workflow for **mureidomycin BGC** expression.

The activation of the mrd gene cluster is controlled by the binding of the SsaA activator to multiple promoter regions within the cluster.



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**Figure 2.** SsaA-mediated activation of the mureidomycin gene cluster.

## IV. Quantitative Data Summary

The heterologous expression and subsequent gene disruptions have led to the identification of various mureidomycin analogues. The mass spectrometry data for some of these compounds are summarized below.

Strain/Mutant	Compound(s) Produced	Molecular Formula	Observed [M+H] <sup>+</sup> (m/z)
Sr-hA (Wild-type with ssaA)	N-acetylmureidomycin E	C <sub>41</sub> H <sub>54</sub> N <sub>8</sub> O <sub>13</sub> S	899.3246
Sr-hA (Wild-type with ssaA)	N-acetylmureidomycin K	C <sub>41</sub> H <sub>56</sub> N <sub>8</sub> O <sub>13</sub> S	901.3394
Δ03002-hA	Mureidomycin analog 4	C <sub>41</sub> H <sub>52</sub> N <sub>8</sub> O <sub>13</sub>	865.3727
Δ03002-hA	Mureidomycin analog 5	C <sub>40</sub> H <sub>50</sub> N <sub>8</sub> O <sub>12</sub> S	867.3359

Data compiled from Liu et al., 2023.[\[1\]](#)

## V. Detailed Experimental Protocols

### Protocol 1: Construction of the ssaA Expression Vector

This protocol describes the construction of an integrative expression vector for the constitutive expression of the activator gene ssaA in Streptomyces.

#### 1. Materials:

- High-fidelity DNA polymerase
- Restriction enzymes (e.g., NdeI and XbaI)
- T4 DNA ligase
- E. coli DH5α (for cloning)
- Streptomyces integrative vector (e.g., pSET152)
- Genomic DNA from Streptomyces sp. strain SS (source of ssaA)
- Primers for ssaA amplification (forward and reverse, with appropriate restriction sites)

- LB medium and appropriate antibiotics

## 2. Procedure:

- Amplify the *ssaA* gene: Perform PCR to amplify the *ssaA* open reading frame from the genomic DNA of *Streptomyces* sp. strain SS. Design primers to introduce NdeI and XbaI restriction sites at the 5' and 3' ends, respectively.
- Digest Vector and PCR Product: Digest both the amplified *ssaA* PCR product and the pSET152 vector with NdeI and XbaI.
- Ligation: Ligate the digested *ssaA* fragment into the linearized pSET152 vector using T4 DNA ligase. The *ssaA* gene should be placed under the control of a strong constitutive promoter, such as *ermEp\**.
- Transformation into *E. coli*: Transform the ligation mixture into competent *E. coli* DH5 $\alpha$  cells and select for transformants on LB agar containing the appropriate antibiotic (e.g., apramycin for pSET152).
- Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the *ssaA* gene by restriction digestion and Sanger sequencing.

## Protocol 2: Intergeneric Conjugation into *Streptomyces roseosporus*

This protocol details the transfer of the constructed expression vector from *E. coli* to *S. roseosporus* via conjugation.

### 1. Materials:

- *E. coli* ET12567/pUZ8002 donor strain harboring the *ssaA* expression vector
- *S. roseosporus* NRRL 15998 recipient strain
- LB medium with antibiotics (apramycin, kanamycin, chloramphenicol)
- 2xYT medium

- MS agar plates

- Nalidixic acid

- Apramycin

## 2. Procedure:

- Prepare the Donor Strain:

- Inoculate a single colony of *E. coli* ET12567/pUZ8002 containing the *ssaA* vector into 10 mL of LB with apramycin, kanamycin, and chloramphenicol. Grow overnight at 37°C.
- Dilute the overnight culture 1:100 into fresh LB with the same antibiotics and grow to an OD600 of 0.4-0.6.
- Wash the cells twice with an equal volume of LB to remove antibiotics and resuspend in 0.1 volume of LB.

- Prepare the Recipient Strain:

- Collect spores from a mature culture of *S. roseosporus* grown on a suitable agar medium (e.g., MS agar).
- Add approximately 10<sup>8</sup> spores to 500 µL of 2xYT broth.
- Heat-shock the spores at 50°C for 10 minutes to induce germination, then cool to room temperature.

- Conjugation:

- Mix 500 µL of the prepared *E. coli* donor cells with the 500 µL of heat-shocked *S. roseosporus* spores.
- Centrifuge the mixture briefly, discard most of the supernatant, and resuspend the cell pellet in the remaining liquid.
- Plate the entire cell mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

- Selection of Exconjugants:
  - Overlay the plates with 1 mL of sterile water or soft nutrient agar containing nalidixic acid (to counter-select *E. coli*) and apramycin (to select for *Streptomyces* containing the integrated plasmid).
  - Continue incubation at 30°C until exconjugant colonies appear.
- Verification:
  - Streak out individual exconjugant colonies onto fresh selective MS agar plates to obtain pure cultures.
  - Confirm the integration of the plasmid by PCR using primers specific to the *ssaA* gene and/or the apramycin resistance gene.

## Protocol 3: Fermentation and Metabolite Extraction

This protocol describes the cultivation of the engineered *Streptomyces* strain for mureidomycin production and the subsequent extraction of metabolites.

### 1. Materials:

- Engineered *S. roseosporus* strain (Sros-hA)
- Seed culture medium (e.g., TSB)
- Production medium (e.g., ISP-2 or a custom fermentation medium)
- Ethyl acetate or other suitable organic solvent
- Rotary evaporator

### 2. Procedure:

- Seed Culture: Inoculate a loopful of the Sros-hA strain into 50 mL of TSB medium in a 250 mL flask. Incubate at 28-30°C with shaking (220 rpm) for 2-3 days.

- **Production Culture:** Inoculate the production medium with the seed culture (e.g., a 5-10% v/v inoculum). Ferment for 7-8 days at 28-30°C with shaking.
- **Extraction:**
  - Centrifuge the fermentation broth to separate the mycelium from the supernatant.
  - Extract the supernatant three times with an equal volume of ethyl acetate.
  - Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
- **Sample Preparation for Analysis:** Dissolve the dried extract in a suitable solvent (e.g., methanol) for UPLC-HRMS analysis.

## Protocol 4: UPLC-HRMS Analysis of Mureidomycins

This protocol provides a general framework for the analysis of mureidomycin production by UPLC-HRMS.

### 1. Materials and Equipment:

- UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
- C18 reversed-phase column
- Mobile phase A: Water with 0.1% formic acid
- Mobile phase B: Acetonitrile with 0.1% formic acid
- Methanol for sample dissolution

### 2. Procedure:

- **Sample Preparation:** Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter.
- **Chromatographic Separation:**



- Inject the sample onto the C18 column.
- Use a gradient elution program, for example:
  - 0-2 min: 5% B
  - 2-25 min: 5% to 95% B
  - 25-28 min: 95% B
  - 28-30 min: 95% to 5% B
  - 30-35 min: 5% B
- Set the flow rate and column temperature as appropriate for the column dimensions (e.g., 0.3 mL/min and 40°C).
- Mass Spectrometry:
  - Operate the mass spectrometer in positive ion mode.
  - Acquire data in a full scan mode over a relevant m/z range (e.g., 200-2000).
  - Use data-dependent MS/MS to obtain fragmentation spectra for compound identification.
- Data Analysis: Analyze the data by extracting ion chromatograms corresponding to the expected masses of known and potential new mureidomycin analogues. Compare retention times and fragmentation patterns with authentic standards or published data.[\[1\]](#)

## VI. Concluding Remarks

The heterologous expression of the **mureidomycin BGC** by activating a silent cluster with an exogenous regulator is a powerful strategy for antibiotic discovery and development. The protocols provided herein offer a detailed guide for researchers to explore this fascinating class of natural products. Further optimization of fermentation conditions, host engineering, and mutational biosynthesis based on the methods described can lead to enhanced production titers and the generation of novel, clinically valuable mureidomycin derivatives.

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